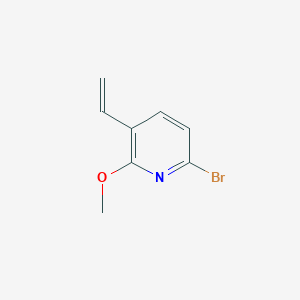
2,3-Bis(2-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines. This compound is characterized by the presence of two fluorophenyl groups attached to the 2 and 3 positions of the pyridine ring. The incorporation of fluorine atoms into the aromatic ring significantly alters the chemical and physical properties of the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-fluorophenyl)pyridine typically involves the use of fluorinated building blocks and palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-dibromopyridine with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2,3-Bis(2-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2-fluorophenyl)pyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes. In biological systems, it may disrupt key cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-(2-Fluorophenyl)pyridine
- 2,4-Difluorophenylpyridine
- 2,6-Difluorophenylpyridine
Comparison: 2,3-Bis(2-fluorophenyl)pyridine is unique due to the presence of two fluorophenyl groups at the 2 and 3 positions of the pyridine ring. This structural feature imparts distinct chemical and physical properties compared to other fluorinated pyridines. For example, the compound exhibits higher stability and different reactivity patterns in substitution and coupling reactions. Additionally, its enhanced lipophilicity and electron-withdrawing effects make it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C17H11F2N |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
2,3-bis(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-9-3-1-6-12(15)13-8-5-11-20-17(13)14-7-2-4-10-16(14)19/h1-11H |
Clé InChI |
RHMCEXMPXBRRJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C3=CC=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
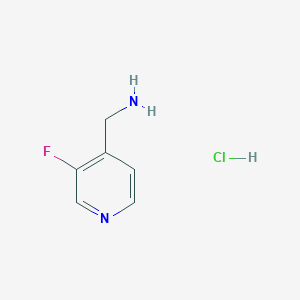

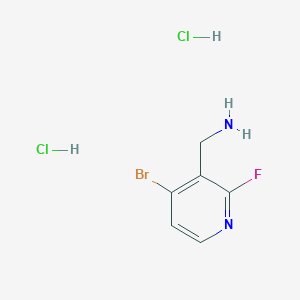
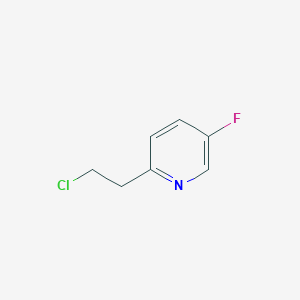
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
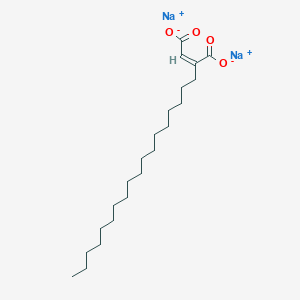


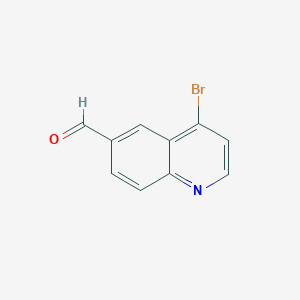
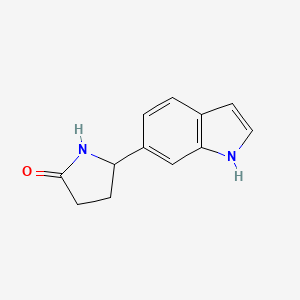
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
